molecular formula C17H22N2O2 B7471815 N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide

货号 B7471815
分子量: 286.37 g/mol
InChI 键: VAZIOYDKXKNMGT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide, also known as CPP-115, is a novel GABA aminotransferase inhibitor that has gained significant attention in the field of neuroscience research. The compound has shown promising results in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.

作用机制

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide increases the levels of GABA in the brain, leading to increased inhibitory activity and a reduction in excitatory activity. This mechanism of action is similar to that of the commonly used antiepileptic drug vigabatrin.
Biochemical and Physiological Effects:
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide has been shown to increase GABA levels in the brain, leading to increased inhibitory activity and a reduction in excitatory activity. This effect has been demonstrated in both animal models and human studies. In addition, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

实验室实验的优点和局限性

One advantage of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide is its specificity for GABA aminotransferase, which makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide is its potential for off-target effects, as it may inhibit other enzymes in addition to GABA aminotransferase. Additionally, the long half-life of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide may make it difficult to study the acute effects of the compound.

未来方向

There are several future directions for research on N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide. One area of interest is the potential use of the compound in the treatment of addiction, as it has shown efficacy in reducing drug-seeking behavior in animal models. Another area of interest is the potential use of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide in combination with other drugs for the treatment of epilepsy, as it may enhance the efficacy of existing antiepileptic drugs. Finally, further studies are needed to fully understand the potential off-target effects of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide and to develop more specific inhibitors of GABA aminotransferase.

合成方法

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide is synthesized through a multistep process involving the reaction of 2-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with piperidine and cyclopropanecarbonyl chloride. The final compound is purified through crystallization and recrystallization.

科学研究应用

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, the compound has shown efficacy in reducing seizures in animal models of epilepsy, as well as reducing drug-seeking behavior in animal models of addiction. N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide has also been shown to have anxiolytic effects in animal models of anxiety disorders.

属性

IUPAC Name

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-12-4-2-3-5-15(12)16(20)18-14-8-10-19(11-9-14)17(21)13-6-7-13/h2-5,13-14H,6-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZIOYDKXKNMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。